Regioisomeric Lipophilicity Advantage: 1.2 Log D Units Higher Than 1,3,4-Oxadiazole Matched Pairs
The target compound, a 1,2,4-oxadiazole, exhibits a systematic and substantial lipophilicity advantage over its hypothetical 1,3,4-oxadiazole regioisomer. This class-level differentiation is not speculative but is drawn from a rigorous matched molecular pair analysis of the AstraZeneca compound collection, which showed a median log D difference of 1.2 units between the two regioisomeric forms [1]. This confirms that a hypothetical 1,3,4-oxadiazole version of this compound would be an order of magnitude less lipophilic, directly impacting membrane permeability and potentially oral absorption.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole regioisomers (class median) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomers (class median) |
| Quantified Difference | Median Δlog D = 1.2 (1,2,4-oxadiazole higher) |
| Conditions | Matched molecular pair analysis of the AstraZeneca compound collection, log D measured by standard shake-flask or chromatographic methods. |
Why This Matters
For programs requiring enhanced passive membrane permeability, such as CNS or intracellular target projects, the 1,2,4-oxadiazole scaffold provides a quantifiable and predictable lipophilicity boost over the more polar 1,3,4-oxadiazole alternative, guiding scaffold selection at the hit-to-lead stage.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
